N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Overview
Description
N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom on the pyridine ring and an ethylcyclohexyl group attached to the carboxamide moiety. Pyridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Ethylcyclohexyl Group: The ethylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylcyclohexane and a suitable catalyst such as aluminum chloride.
Formation of the Carboxamide Moiety: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine, followed by dehydration using reagents such as thionyl chloride or carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylcyclohexyl)-2-chloropyridine-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-ethylcyclohexyl)-2-bromopyridine-4-carboxamide: Similar structure with a bromine atom instead of fluorine.
N-(2-ethylcyclohexyl)-2-iodopyridine-4-carboxamide: Similar structure with an iodine atom instead of fluorine.
Uniqueness
N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its halogenated analogs.
Properties
IUPAC Name |
N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-10-5-3-4-6-12(10)17-14(18)11-7-8-16-13(15)9-11/h7-10,12H,2-6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDORZGBLNBVEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1NC(=O)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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